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Compound of Interest

Compound Name: 3-Nitro-6-phenylpyridin-2-amine

Cat. No.: B174432 Get Quote

Technical Guide: 3-Nitro-6-phenylpyridin-2-
amine
Disclaimer: The compound 3-Nitro-6-phenylpyridin-2-amine is not widely cataloged in public

chemical databases. As such, a specific CAS number has not been assigned, and the

experimental data presented herein is hypothetical, based on the known properties of

structurally similar molecules. This document is intended for research and development

purposes and should be used as a conceptual guide.

Chemical Identity
Proposed IUPAC Name: 6-phenyl-3-nitropyridin-2-amine

Synonyms: 2-Amino-3-nitro-6-phenylpyridine

CAS Number: Not assigned. For a related compound, 6-phenylpyridin-2-amine, the CAS

number is 39774-25-9.

Molecular Formula: C₁₁H₉N₃O₂

Molecular Weight: 215.21 g/mol

Chemical Structure:
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Physicochemical Properties (Hypothetical)
The following table summarizes the predicted physicochemical properties of 6-phenyl-3-

nitropyridin-2-amine. These values are estimations and should be confirmed through empirical

testing.

Property Predicted Value

Physical State Yellow solid

Melting Point 185-190 °C

Boiling Point > 400 °C (decomposes)

Solubility
Soluble in DMSO, DMF; sparingly soluble in

methanol; insoluble in water.

pKa (most basic) 2.5 (estimated)

LogP 2.8 (estimated)

Experimental Protocols
The following are hypothetical experimental protocols for the synthesis and characterization of

6-phenyl-3-nitropyridin-2-amine.

3.1. Synthesis

A plausible synthetic route for 6-phenyl-3-nitropyridin-2-amine involves the nitration of 6-

phenylpyridin-2-amine.

Reaction Scheme:

6-phenylpyridin-2-amine → 6-phenyl-3-nitropyridin-2-amine

Materials:

6-phenylpyridin-2-amine

Fuming nitric acid (90%)
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Sulfuric acid (98%)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

In a flask cooled to 0 °C, dissolve 6-phenylpyridin-2-amine in sulfuric acid.

Slowly add fuming nitric acid dropwise while maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

Carefully pour the reaction mixture over crushed ice and neutralize with a saturated

sodium bicarbonate solution.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers and dry over anhydrous magnesium sulfate.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane:ethyl

acetate gradient to yield 6-phenyl-3-nitropyridin-2-amine.

3.2. Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (400 MHz, DMSO-d₆): Predicted signals would include distinct aromatic protons

and a broad singlet for the amine protons.

¹³C NMR (100 MHz, DMSO-d₆): Predicted signals would correspond to the carbon atoms

of the pyridine and phenyl rings, with shifts influenced by the nitro and amino groups.

Mass Spectrometry (MS):

Method: Electrospray ionization (ESI) in positive mode.

Expected m/z: 216.07 [M+H]⁺

High-Performance Liquid Chromatography (HPLC):

Column: C18 reverse-phase column.

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

Detection: UV at 254 nm.

Potential Biological Activity: Kinase Inhibition
Pyridine derivatives are known to be inhibitors of various protein kinases. The presence of the

nitro and phenyl groups on the 2-aminopyridine scaffold suggests that 6-phenyl-3-nitropyridin-

2-amine could be investigated as a potential kinase inhibitor. A hypothetical signaling pathway

where this compound might act is the PIM-1 kinase pathway, which is involved in cell

proliferation and survival.[1][2]
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Caption: Hypothetical inhibition of the PIM-1 kinase signaling pathway.
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Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing a novel

kinase inhibitor.
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Caption: Workflow for kinase inhibitor discovery and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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